molecular formula C13H14FNO3S2 B6540085 4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060230-48-9

4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6540085
CAS No.: 1060230-48-9
M. Wt: 315.4 g/mol
InChI Key: GVNHIKUJPKCSHB-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a synthetic small molecule featuring a benzene-sulfonamide core strategically substituted with ethoxy and fluoro groups, and linked to a thiophene methyl moiety. This specific architecture suggests its potential as a key intermediate or scaffold in medicinal chemistry and drug discovery research, particularly in the development of enzyme inhibitors and receptor modulators. The incorporation of the sulfonamide functional group, a prevalent pharmacophore in licensed therapeutics, points to its utility in targeting a wide range of biologically relevant proteins . Molecules with sulfonamide structures have demonstrated diverse biological activities, including antimicrobial and antibiofilm effects against pathogens like Staphylococcus aureus . The presence of the thiophene heterocycle, a common feature in active pharmaceutical ingredients, further enhances the compound's value as a versatile building block for constructing novel chemical libraries. Researchers can leverage this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, as a precursor for the synthesis of more complex derivatives such as Schiff bases, or in the exploration of Ras-PI3K signaling pathway modulators for conditions like cancer . Its carefully designed structure offers a promising starting point for investigations across various therapeutic areas.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3S2/c1-2-18-13-4-3-11(7-12(13)14)20(16,17)15-8-10-5-6-19-9-10/h3-7,9,15H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNHIKUJPKCSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenated reagents and strong bases or acids are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Biological Implications References
Target : 4-Ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide 4-Ethoxy, 3-fluoro, N-(thiophen-3-ylmethyl) ~344.4 (inferred) Ethoxy increases lipophilicity; fluoro enhances stability; thiophene enables π-π interactions. Potential HDAC6 inhibition (inferred from thiophene-containing HDAC inhibitors in ).
3-Chloro-4-fluoro-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide () 3-Chloro, 4-fluoro, N-piperidinylmethyl-thiophene 402.93 Chloro (electron-withdrawing); piperidine introduces basicity. Possible CNS activity due to piperidine’s blood-brain barrier penetration.
4-{N-[(Thiophen-3-yl)methyl]-4-methylbenzenesulfonamido}benzoic acid () 4-Methyl, N-(thiophen-3-ylmethyl), carboxylic acid 395.47 Carboxylic acid improves solubility; methyl group adds steric bulk. Dual inhibition of 5-LOX and mPGES-1 (anti-inflammatory targets).
N-[(5Z)-5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide () Thiazolidinone core, ethoxy, methoxy, benzenesulfonamide 501.58 Thiazolidinone ring for heterocyclic activity; multiple substituents. Likely kinase or enzyme inhibition (e.g., antidiabetic or anticancer applications).

Pharmacological Activity

  • Target vs. 3-Chloro-4-Fluoro Analogue (): Chloro’s electron-withdrawing nature may reduce electron density at the benzene ring, altering binding affinity compared to the ethoxy group.
  • Target vs. Carboxylic Acid Derivative (): The carboxylic acid in enhances water solubility but may limit blood-brain barrier penetration compared to the ethoxy group.

Biological Activity

4-Ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with thiophen-3-ylmethanamine. The reaction is conducted in the presence of a base such as triethylamine or pyridine in organic solvents like dichloromethane or tetrahydrofuran at room temperature.

Chemical Structure

The compound's structure can be represented as follows:

C13H14FNO2S\text{C}_{13}\text{H}_{14}\text{F}\text{N}\text{O}_2\text{S}

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

A study demonstrated that derivatives with thiophene groups possess enhanced activity due to their ability to interact with bacterial enzymes involved in folate synthesis, which is crucial for bacterial growth and replication .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1 summarizes the IC50 values of related compounds against various cancer cell lines:

CompoundCell LineIC50 (μM)
4-Ethoxy-3-fluoro-N-(thiophen-3-yl)methylbenzenesulfonamideMCF75.6
4-Ethoxy-N-(furan-2-ylmethyl)benzenesulfonamideA5494.8
4-Fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamideHeLa6.2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical pathways:

  • Inhibition of Dihydropteroate Synthase (DHPS) : Similar sulfonamides act as competitive inhibitors of DHPS, disrupting folate biosynthesis in bacteria.
  • Modulation of Apoptotic Pathways : In cancer cells, the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death .

Case Studies

A notable case study involved the evaluation of a series of thiophene-containing sulfonamides for their antibacterial and anticancer activities. The study highlighted that modifications on the thiophene ring significantly influenced biological activity:

  • Antibacterial Study : Compounds with electron-withdrawing groups showed enhanced antibacterial activity against Mycobacterium tuberculosis.
  • Anticancer Study : A derivative exhibited an IC50 value of 2.5 μM against MCF7 cells, indicating potent anticancer properties.

Comparison with Similar Compounds

When compared to other sulfonamide derivatives, such as 4-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide, the ethoxy group in 4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide contributes to its unique electronic properties, enhancing its interaction with biological targets.

Table 2 compares key properties:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism
4-Ethoxy-3-fluoro-N-(thiophen-3-yl)methylbenzenesulfonamideModerateHighDHPS inhibition
4-Fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamideLowModerateUnknown
4-Ethoxy-N-(furan-2-ylmethyl)benzenesulfonamideHighHighApoptosis induction

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-ethoxy-3-fluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide with high purity?

Methodological Answer: The synthesis involves sequential functionalization of the benzene ring and sulfonamide bond formation. Key steps include:

  • Sulfonylation: React 4-ethoxy-3-fluorobenzenesulfonyl chloride with (thiophen-3-yl)methylamine in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base to neutralize HCl .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
  • Critical Conditions: Strict temperature control during sulfonylation prevents side reactions (e.g., sulfone formation). Anhydrous solvents minimize hydrolysis of the sulfonyl chloride .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Confirm substitution patterns on the benzene and thiophene rings. The ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) and fluoro substituent (via 19F NMR, δ ~-110 ppm) are critical .
    • 2D NMR (HSQC, HMBC): Resolve overlapping signals and verify sulfonamide connectivity .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 356.05) .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the introduction of the ethoxy and fluoro groups on the benzene ring?

Methodological Answer:

  • Directing Group Strategy: Introduce the fluoro group first via electrophilic fluorination (e.g., Selectfluor®) at the meta position relative to the sulfonamide, leveraging its electron-withdrawing effect. Subsequent ethoxy introduction uses a copper-catalyzed Ullmann coupling to ensure ortho selectivity .
  • Computational Guidance: Density Functional Theory (DFT) calculations predict charge distribution and transition states to optimize reaction pathways .

Q. What methodologies are recommended for analyzing contradictory spectral data in structural elucidation?

Methodological Answer:

  • Dynamic NMR Experiments: Variable-temperature 1H NMR resolves conformational exchange broadening in the thiophene-methylamine moiety .
  • Isotopic Labeling: Deuterated analogs clarify ambiguous proton environments (e.g., distinguishing sulfonamide NH from solvent peaks) .
  • X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond angles (if crystalline forms are obtainable) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological targets of this sulfonamide derivative?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modifications to the ethoxy (e.g., replacing with methoxy), fluoro (e.g., chloro substitution), or thiophene (e.g., furan replacement) groups .
  • Biological Screening: Test analogs against carbonic anhydrase isoforms (CA-II, CA-IX) via fluorescence-based inhibition assays. Correlate substituent electronegativity (fluoro) and steric bulk (ethoxy) with binding affinity .
  • Molecular Docking: Use AutoDock Vina to model interactions with CA active sites, focusing on sulfonamide-Zn²+ coordination and hydrophobic contacts with thiophene .

Q. What strategies mitigate discrepancies in reported solubility and stability data across different studies?

Methodological Answer:

  • Standardized Solubility Protocols: Use phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO) for stock solutions. Measure solubility via nephelometry to detect aggregation .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid) .
  • Interlaboratory Validation: Share reference samples with collaborating labs to harmonize experimental conditions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s metabolic stability in hepatic microsomes?

Methodological Answer:

  • Enzyme Source Variability: Test microsomes from multiple species (human, rat) and donors. Pre-incubate with NADPH to confirm CYP450-mediated metabolism .
  • LC-MS/MS Metabolite Identification: Look for hydroxylation at the thiophene ring or O-deethylation of the ethoxy group, which may explain inter-study variability .
  • Cofactor Optimization: Ensure consistent NADPH concentrations (1 mM) and incubation times (60 min) across experiments .

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